molecular formula C2H2Cl4O B12542929 Tetrachloroethylene water CAS No. 143199-01-3

Tetrachloroethylene water

Cat. No.: B12542929
CAS No.: 143199-01-3
M. Wt: 183.8 g/mol
InChI Key: BJJHSJDGESVQPQ-UHFFFAOYSA-N
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Description

Tetrachloroethylene water is a useful research compound. Its molecular formula is C2H2Cl4O and its molecular weight is 183.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

143199-01-3

Molecular Formula

C2H2Cl4O

Molecular Weight

183.8 g/mol

IUPAC Name

1,1,2,2-tetrachloroethene;hydrate

InChI

InChI=1S/C2Cl4.H2O/c3-1(4)2(5)6;/h;1H2

InChI Key

BJJHSJDGESVQPQ-UHFFFAOYSA-N

Canonical SMILES

C(=C(Cl)Cl)(Cl)Cl.O

Origin of Product

United States

Advanced Analytical Methodologies for Environmental Monitoring in Water

Contemporary Sampling and Sample Preparation Techniques

The accurate detection of tetrachloroethylene (B127269) in water necessitates sophisticated sampling and preparation techniques to isolate and concentrate the analyte from the sample matrix. cdc.gov Preconcentration is a common practice that enhances sensitivity and can reduce the time required for sample separation. cdc.gov

Purge-and-Trap Concentration

Purge-and-trap is a widely employed technique for the analysis of volatile organic compounds (VOCs) like tetrachloroethylene in water. gcms.czglsciences.eu This method involves bubbling an inert gas through the water sample, which extracts, or "purges," the volatile compounds. epa.gov These purged components are then trapped on a sorbent material. epa.gov Following the purging process, the sorbent tube is heated, and the trapped compounds are desorbed by backflushing with helium, introducing them into a gas chromatograph (GC) for analysis. epa.gov This technique offers the dual benefits of pre-concentrating the sample and removing water, which improves sensitivity and extends the life of the analytical column. thermofisher.com

The U.S. Environmental Protection Agency (EPA) has established several methods that utilize purge-and-trap for analyzing tetrachloroethylene in drinking water, including Methods 502.2 and 524.2. canada.ca The purge-and-trap process effectively liberates tetrachloroethylene from the liquid matrix, allowing it to be concentrated on a solid sorbent before thermal desorption and introduction into the GC column. nih.gov Some methods, such as purging directly to the gas chromatograph with whole-column cryogenic trapping, have demonstrated excellent purging efficiency of 100%. nih.gov

Headspace Analysis Approaches

Headspace analysis is another prevalent method for determining tetrachloroethylene in water samples. cdc.govnih.gov In this technique, the gaseous layer, or "headspace," above the liquid sample is collected and injected into a gas chromatograph. cdc.govnih.gov This approach is particularly suitable for volatile compounds like tetrachloroethylene. gcms.cznih.gov

The sensitivity of headspace analysis can be enhanced by preconcentrating the headspace gases prior to GC analysis. nih.gov However, direct injection of the headspace gas is also a viable option. nih.gov For instance, headspace analysis with gas chromatography/mass spectrometry (GC/MS) has been used for determining tetrachloroethylene in sediments, with recoveries ranging from 50.4% to 53.5%. nih.gov The sensitivity of this method can be further improved by increasing the concentration of tetrachloroethylene in the headspace gas. nih.gov A novel approach known as nitrogen-assisted headspace solid-phase extraction (NA/HS-SPE) has been developed for analyzing volatile organic pollutants in various matrices, including water. rsc.org

Solid-Phase Extraction and Microextraction

Solid-phase extraction (SPE) and its miniaturized version, solid-phase microextraction (SPME), are effective sample preparation techniques for isolating tetrachloroethylene from water samples. ekosfop.or.kr SPE is often used as an alternative to liquid-liquid extraction as it requires less solvent. ekosfop.or.kr

SPME is a technique where a fiber coated with a suitable stationary phase is either immersed in the sample or exposed to the headspace above the sample. ekosfop.or.kr The analyte partitions into the fiber coating, and the fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. ekosfop.or.kr SPME coupled with GC/MS has been successfully used for the determination of tetrachloroethylene in soil landfill site samples, achieving a detection limit of 2 ng/g. nih.gov

Dispersive liquid-liquid microextraction (DLLME) is a more recent solvent microextraction method that offers rapid extraction due to the large surface area between the solvent and the aqueous phase. ekosfop.or.kr A combination of magnetic solid-phase extraction (MSPE) and DLLME has been developed for the simultaneous determination of biphenyl (B1667301) and biphenyl oxide in water samples, where tetrachloroethylene was used as an extraction solvent. akjournals.com

Chromatographic and Spectrometric Detection Methods

Following sample preparation, various chromatographic and spectrometric techniques are employed for the separation and detection of tetrachloroethylene.

Gas Chromatography Coupled with Various Detectors (e.g., Mass Spectrometry, Electron Capture Detection)

Gas chromatography (GC) is the primary analytical method for separating tetrachloroethylene from other compounds in a sample. who.int It is most commonly coupled with detectors such as a mass spectrometer (MS) or an electron capture detector (ECD). cdc.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful and widely used technique for the analysis of tetrachloroethylene. canada.ca The GC separates the components of the sample, and the MS identifies them based on their unique mass spectra. epa.gov U.S. EPA Method 524.2, which utilizes purge and trap capillary GC with MS detection, has a method detection limit (MDL) range of 0.05-0.14 μg/L for tetrachloroethylene. canada.ca Another method, EPA 524.3, also using GC-MS, has a detection limit of 0.036 µg/L. canada.ca

Gas Chromatography-Electron Capture Detection (GC-ECD): The ECD is highly sensitive to halogenated compounds like tetrachloroethylene, making GC-ECD a very effective analytical method. nih.gov High accuracy and precision have been reported for procedures using GC-ECD for the determination of tetrachloroethylene in water. cdc.govnih.gov EPA Method 551.1, which employs liquid-liquid extraction and GC with electron capture detectors, reports MDLs of 0.002 μg/L and 0.008 μg/L depending on the extraction solvent used. canada.ca

Other detectors that can be used in conjunction with GC include photoionization detectors (PID), electrolytic conductivity detectors (ELCD), and flame ionization detectors (FID). cdc.govcanada.ca

Method Validation, Sensitivity, and Interferences

Method validation is crucial to ensure the reliability of analytical results. This involves assessing parameters such as linearity, precision, accuracy, and the limits of detection (LOD) and quantification (LOQ). For instance, an FTIR method using tetrachloroethylene for the determination of oils and grease in water was validated and found to be suitable for monitoring at levels higher than 0.01 mg L-1. scienceopen.comscielo.brscielo.br

The sensitivity of analytical methods for tetrachloroethylene varies depending on the technique employed. As mentioned, methods like GC-ECD can achieve very low detection limits in the nanogram per liter (ng/L) or parts per trillion (ppt) range. who.intnhmrc.gov.au

Table of Method Detection Limits for Tetrachloroethylene in Water

Analytical Method Sample Preparation Detector Method Detection Limit (MDL) Reference
U.S. EPA Method 502.2 Purge and Trap PID and ELCD 0.02-0.05 µg/L canada.ca
U.S. EPA Method 524.2 Purge and Trap MS 0.05-0.14 µg/L canada.ca
U.S. EPA Method 524.3 Purge and Trap MS 0.036 µg/L canada.ca
U.S. EPA Method 551.1 Liquid-Liquid Extraction ECD 0.002-0.008 µg/L canada.ca
Standard Method 6200B Purge and Trap MS 0.047 µg/L canada.ca
Standard Method 6200C Purge and Trap PID and ELCD 0.013-0.014 µg/L canada.ca
ASTM D5790 Purge and Trap MS 0.25 µg/L canada.ca

Interferences in the analysis of tetrachloroethylene can arise from the widespread presence of other volatile organic compounds in the environment. cdc.govnih.gov Potential sources of contamination include sample collection vessels, the analytical instrument's plumbing, and environmental contaminants leaking into the sample. cdc.govnih.gov Therefore, careful sample handling and the use of high-purity reagents are essential to minimize interferences and ensure accurate results.

Isotopic Analysis for Tracing Degradation

Isotopic analysis offers a powerful suite of tools for investigating the fate of tetrachloroethylene (PCE) in aqueous environments. By examining the relative abundance of stable isotopes within the contaminant molecules, it is possible to trace the extent and pathways of degradation, distinguishing biological and chemical transformation from physical processes like dilution or sorption.

Isotopic Fractionation as a Proxy for Reaction Mechanisms

The magnitude of isotopic fractionation, often expressed as an enrichment factor (ε), is not constant; it varies depending on the specific reaction mechanism and the environmental conditions under which degradation occurs. nih.govnih.gov This variability allows scientists to use isotopic fractionation as a proxy to investigate the underlying mechanisms of tetrachloroethylene transformation. nih.govacs.orgnih.gov

Different microbial species, and even different enzymes within those species, can catalyze the same degradation reaction through slightly different pathways, leading to distinct and characteristic enrichment factors. nih.gov For instance, studies have shown that the carbon isotope fractionation of PCE during reductive dechlorination by Sulfurospirillum multivorans is significantly lower (αC ≈ 1.0017) than that observed with Desulfitobacterium sp. strain PCE-S (αC ≈ 1.0052 to 1.0098). nih.gov This difference suggests that the dehalogenating enzymes or the rate-limiting steps in the reaction sequence differ between the two organisms. nih.gov

Isotopic analysis is also instrumental in distinguishing between biotic and abiotic degradation pathways. nih.govserdp-estcp.mil Reductive dechlorination of tetrachloroethylene can be mediated by certain iron-bearing minerals, such as green rusts and pyrite (B73398). nih.gov These abiotic reactions also produce isotopic fractionation, but the resulting enrichment factors can differ from those associated with microbial degradation. For example, the bulk enrichment factor for trichloroethylene (B50587) transformation by pyrite was found to be -21.7‰, a value more negative than many reported for microbial dechlorination, potentially allowing for the differentiation of these pathways in the field. nih.gov

A powerful technique for elucidating reaction mechanisms is the use of dual-isotope plots, which compare the fractionation of two elements, such as carbon and chlorine (δ¹³C vs. δ³⁷Cl). acs.orgnih.gov The relationship between the enrichment of the two isotopes (Λ ≈ εC/εCl) can be characteristic of a specific transformation pathway. researchgate.netacs.org Research has shown that different bacterial consortia can produce distinct dual-isotope slopes for PCE reductive dechlorination, suggesting that the reactions proceed via different mechanisms or have different rate-limiting steps. acs.orgnih.gov These isotopic patterns provide constraints on potential mechanistic scenarios, such as whether the reaction involves nucleophilic addition or single electron transfer. mdpi.com

Table 2: Carbon (εC) and Chlorine (εCl) Isotope Enrichment Factors for Tetrachloroethylene (PCE) Degradation

This table presents experimentally determined enrichment factors for PCE degradation under different conditions, highlighting how the values vary with the degrading agent and reaction type.

Degrading Agent/CultureReaction TypeCarbon Enrichment Factor (εC) in ‰Chlorine Enrichment Factor (εCl) in ‰εCl/εC RatioSource(s)
Desulfitobacterium sp. strain PCE-SBiotic (Reductive Dechlorination)-5.2 to -9.8Not ReportedNot Reported nih.gov
Sulfurospirillum multivoransBiotic (Reductive Dechlorination)-0.42 to -1.7Not ReportedNot Reported nih.gov
Mixed Microbial CultureBiotic (Reductive Dechlorination)-5.5Not ReportedNot Reported tandfonline.com
Microbial Enrichment CultureBiotic (Reductive Dechlorination)-5.6 ± 0.7-2.0 ± 0.50.35 ± 0.11 researchgate.net
Cyanocobalamin (Vitamin B₁₂)Abiotic (Reductive Dechlorination)-13.2Not ReportedNot Reported nih.gov

Remediation Technologies for Tetrachloroethylene Contamination in Water

Ex-Situ Water Treatment Technologies

Ex-situ treatment methods involve the extraction of contaminated groundwater from the subsurface for treatment above ground. restorical.com These technologies are well-established and offer a high degree of control over the treatment process.

Pump-and-Treat Systems and Effluent Management

Pump-and-treat is a conventional and widely used ex-situ remediation technology for contaminated groundwater. restorical.comhetiservices.com The fundamental principle involves pumping contaminated groundwater to the surface, where it is treated to remove contaminants like PCE. restorical.com The treated water is then typically discharged back into the ground, to a sanitary sewer, or a surface water body, provided it meets the required regulatory standards. restorical.comfrtr.gov

The effectiveness of pump-and-treat systems is contingent on the proper design and operation of the extraction well network to hydraulically contain and capture the contaminant plume. frtr.gov However, the presence of continuing sources of contamination, such as PCE in its dense non-aqueous phase liquid (DNAPL) form, can significantly extend the operational timeframe of these systems, potentially spanning several decades. frtr.govfrtr.gov

Effluent management is a critical component of pump-and-treat operations. The treated water must comply with discharge permits, which may include standards like the National Pollutant Discharge Elimination System (NPDES) for surface water discharge. frtr.gov Monitoring of influent and effluent concentrations is essential to ensure the treatment system is performing as designed and meeting regulatory requirements. frtr.gov

Physical Separation Processes (e.g., Air Stripping)

Air stripping is a prominent physical separation process used to remove volatile organic compounds (VOCs) like tetrachloroethylene (B127269) from water. epa.govmazzei.net This technology exploits the principle of mass transfer, where volatile contaminants move from the liquid phase (water) to the gas phase (air). wikipedia.org The process is driven by the concentration gradient between the water and the air. canada.ca

Packed tower aeration (PTA) is considered a highly effective air stripping technology, capable of achieving over 99% removal of VOCs. canada.cah2ktech.com In a PTA system, contaminated water flows downward through a column filled with packing material, while air is forced upward, creating a large surface area for mass transfer. wikipedia.orgcanada.ca Several factors influence the efficiency of air stripping, including the air-to-water ratio, temperature, and the physical and chemical properties of the contaminant. canada.ca

While effective, a key consideration with air stripping is the potential need to treat the off-gas to prevent the transfer of contaminants to the atmosphere. canada.ca This can be accomplished using technologies such as vapor phase granular activated carbon. h2ktech.com

Table 1: Performance of Air Stripping for Chlorinated Hydrocarbon Removal

Influent Concentration (ppb) Effluent Concentration (ppb) Removal Efficiency (%) Reference
120,000 < 1 > 99.9 epa.gov

Adsorption-Based Treatment Systems (e.g., Granular Activated Carbon)

Adsorption using granular activated carbon (GAC) is another widely applied and effective technology for removing tetrachloroethylene from water. oregon.govpurewaterproducts.com The U.S. Environmental Protection Agency (EPA) recognizes GAC as a best available technology (BAT) for this purpose. canada.ca GAC systems work by passing contaminated water through a bed of activated carbon, where the PCE molecules adsorb onto the porous surface of the carbon granules. canada.ca

GAC is particularly well-suited for treating a range of influent concentrations and is known for its operational simplicity, making it a popular choice for both large and small water treatment systems. canada.ca Full-scale applications have demonstrated the ability of GAC to reduce PCE concentrations from levels as high as 194 µg/L to less than 1 µg/L. canada.ca The effectiveness of GAC can be influenced by factors such as the presence of other organic compounds and the characteristics of the carbon itself. canada.ca

Table 2: Full-Scale Granular Activated Carbon (GAC) Treatment for Tetrachloroethylene

Influent Concentration (µg/L) Effluent Concentration (µg/L) Hydraulic Loading Rate Empty Bed Contact Time (EBCT) (minutes) Reference
194 < 1 7.1 gpm/ft² 10.5 canada.ca

In-Situ Groundwater Remediation Strategies

In-situ remediation technologies treat contaminated groundwater directly within the subsurface, avoiding the need for extraction. hetiservices.com These methods often offer a more passive and potentially cost-effective approach compared to ex-situ techniques.

In-Situ Chemical Oxidation (ISCO)

In-situ chemical oxidation (ISCO) is a remediation technique that involves injecting strong chemical oxidants into the contaminated zone to destroy pollutants like tetrachloroethylene. carusllc.comwikipedia.org Common oxidants used for ISCO include permanganate (B83412), persulfate, and Fenton's reagent (hydrogen peroxide and an iron catalyst). carusllc.comwikipedia.org The selection of a specific oxidant depends on the site conditions and the target contaminants. carusllc.com

ISCO can be highly effective in breaking down chlorinated solvents into less harmful compounds. carusllc.com For instance, permanganate has been shown to effectively oxidize PCE. wikipedia.org A bench-scale study demonstrated that a combination of persulfate and sulfidated nano-zero valent iron achieved a 92% removal of tetrachloroethylene from real groundwater within 24 hours. mdpi.com The success of ISCO is dependent on the effective delivery and distribution of the oxidant throughout the contaminated area. carusllc.com

Table 3: Bench-Scale ISCO Treatment of Chlorinated Solvents in Real Groundwater

Contaminant Removal Efficiency (%) after 24 hours Treatment Reference
cis-1,2-Dichloroethylene 69 Persulfate + S-nZVI mdpi.com
Trichloroethylene (B50587) 99 Persulfate + S-nZVI mdpi.com

In-Situ Reductive Dechlorination and Enhanced Bioremediation

In-situ reductive dechlorination is a biological process that relies on microorganisms to break down chlorinated solvents like tetrachloroethylene. frtr.gov This process, also known as halorespiration, involves the sequential removal of chlorine atoms, transforming PCE into trichloroethylene (TCE), then to dichloroethylene (DCE), vinyl chloride (VC), and ultimately to harmless ethene. frtr.govclu-in.org

Enhanced bioremediation involves stimulating the activity of these dechlorinating microorganisms by introducing an organic substrate (electron donor) into the subsurface. frtr.gov This creates the necessary anaerobic conditions and provides the hydrogen required for the microbes to carry out reductive dechlorination. clu-in.org Common substrates include emulsified vegetable oil and lactate. mdpi.comregenesis.com

In some cases, bioaugmentation, the introduction of specific microbial cultures known to completely dechlorinate PCE, may be necessary if the indigenous microbial population is insufficient. frtr.govclu-in.org The effectiveness of enhanced reductive dechlorination has been demonstrated at various sites, with significant reductions in PCE concentrations observed. hetiservices.comregenesis.com However, a potential challenge is the accumulation of intermediate daughter products like vinyl chloride, which is also a carcinogen. ca.govmdpi.com

Table 4: Compounds Mentioned in this Article

Compound Name
Tetrachloroethylene (PCE)
Trichloroethylene (TCE)
Dichloroethylene (DCE)
cis-1,2-Dichloroethylene
Vinyl Chloride (VC)
Ethene
Hydrogen Peroxide
Permanganate
Persulfate
Benzene
Toluene
Ethylbenzene
Xylene
Iron
Manganese
Radon
Hydrogen Sulfide (B99878)
Trihalomethanes
Sulfidated nano-zero valent iron
Lactate

Permeable Reactive Barriers (PRBs) and Functional Layer Design

Permeable reactive barriers (PRBs) are an in-situ remediation technology that involves installing a permeable wall of reactive material in the subsurface to intercept and treat contaminated groundwater as it flows through. eosremediation.comrsc.org For tetrachloroethylene contamination, PRBs are often designed as a passive treatment system, offering a cost-effective alternative to traditional pump-and-treat methods. itrcweb.orgrsc.org

The design of a PRB is crucial for its effectiveness and longevity. mundellassociates.com Key design parameters include the dimensions of the barrier (length, width, and depth), the type and mass of the reactive material, and the hydraulic conductivity of both the aquifer and the barrier material. mundellassociates.com The goal is to ensure sufficient residence time for the contaminants within the reactive zone to allow for complete degradation. clu-in.org

Functional Layer Design:

A significant advancement in PRB technology is the use of multi-layered or functional layer designs. This approach allows for the creation of distinct reaction zones tailored to different stages of contaminant degradation. For instance, a multi-layer PRB for PCE remediation might consist of:

An oxygen-capturing layer: This initial layer reduces the dissolved oxygen concentration in the groundwater, creating an anaerobic environment conducive to the subsequent reductive dechlorination of PCE. nih.govresearchgate.net

An anaerobic reactive layer: This is the primary treatment zone where PCE is reductively dechlorinated to less chlorinated and often less toxic compounds like trichloroethylene (TCE), dichloroethene (DCE), and vinyl chloride (VC). nih.govresearchgate.net Zero-valent iron (ZVI) is a commonly used reactive material in this layer due to its ability to facilitate these reactions. rsc.org

An oxygen-releasing layer: Following the anaerobic zone, this layer introduces oxygen back into the groundwater. nih.gov

An aerobic polishing layer: This final layer promotes the aerobic biodegradation of the remaining intermediate breakdown products, such as DCE and VC, which are more readily degraded under aerobic conditions. nih.govresearchgate.net

One study demonstrated the high efficiency of such a four-layered anaerobic/aerobic PRB system, achieving 99% removal of PCE, with subsequent high removal rates for its toxic by-products in the aerobic layer. nih.govresearchgate.net

Table 1: Example of Functional Layer Design in a PRB for PCE Remediation

Layer NumberFunctionExample Reactive MaterialTarget Contaminants
1Oxygen Capture-Dissolved Oxygen
2Anaerobic Reductive DechlorinationZero-Valent Iron (ZVI)Tetrachloroethylene (PCE), Trichloroethylene (TCE)
3Oxygen ReleasingOxygen-releasing compounds-
4Aerobic BiodegradationAerobic microbesDichloroethene (DCE), Vinyl Chloride (VC)

This table is based on findings from a study on an anaerobic/aerobic permeable reactive barrier system. nih.govresearchgate.net

Dense Non-Aqueous Phase Liquid (DNAPL) Source Zone Removal Techniques

The presence of tetrachloroethylene as a DNAPL in the subsurface creates a long-term source of groundwater contamination that is challenging to remediate. geoscienceworld.org Effective source zone removal is critical for successful site cleanup. ca.gov Several in-situ techniques are employed to address PCE DNAPL source zones.

In-Situ Thermal Remediation (ISTR):

ISTR technologies heat the subsurface to enhance the volatilization and recovery of contaminants like PCE. georemco.comenviro.wiki The increased temperature raises the vapor pressure of PCE, facilitating its removal through vapor extraction systems. enviro.wiki Common ISTR methods include:

Electrical Resistance Heating (ERH): This method passes an electrical current through the soil and groundwater between electrodes, generating heat. enviro.wikiterratherm.comresearchgate.net ERH is effective in various soil types, including low-permeability clays (B1170129) and silts, and can be implemented with minimal disruption to surface activities, even under active buildings, by using horizontal electrodes. clu-in.orgenviro.wikiresearchgate.net ERH systems are typically designed to heat the subsurface to the boiling point of water (around 100°C), which is sufficient to volatilize PCE. terratherm.com

Thermal Conduction Heating (TCH): TCH uses heating elements installed in wells to conduct heat into the surrounding soil. georemco.com

A case study in Redwood City, California, at a former dry cleaner site, demonstrated the successful use of TCH, achieving over 99% removal of PCE from the soil. georemco.com

Chemical-Based DNAPL Removal:

In-Situ Chemical Oxidation (ISCO): ISCO involves injecting chemical oxidants into the subsurface to destroy contaminants. cluin.org However, for DNAPL source zones, the effectiveness can be limited by the ability of the oxidant to come into contact with the pure-phase PCE.

Surfactant/Cosolvent Flushing: This technique involves injecting surfactants or cosolvents to increase the solubility and mobility of the DNAPL, making it easier to extract. ca.govumich.edu A novel approach called density-modified displacement (DMD) uses an alcohol pre-flush to reduce the density of the PCE before a surfactant flood, mitigating the risk of downward migration during removal. nih.gov Research has shown that using a surfactant-stabilized macroemulsion containing n-butanol can effectively recover a significant portion of PCE mass. nih.gov

Enhanced Bioremediation of Source Zones: This approach aims to stimulate microbial activity directly at the DNAPL-water interface to enhance the dissolution and biodegradation of PCE. serdp-estcp.mil Bioaugmentation, the introduction of specific microorganisms capable of complete dechlorination, can significantly increase the mass discharge from a source zone. serdp-estcp.mil

Table 2: Comparison of DNAPL Source Zone Removal Techniques for Tetrachloroethylene

TechnologyPrincipleAdvantagesChallenges
Electrical Resistance Heating (ERH) Heats subsurface via electrical current to volatilize PCE. enviro.wikiterratherm.comEffective in various soil types, can be used under buildings. clu-in.orgenviro.wikiRequires presence of soil moisture and groundwater. enviro.wiki
Thermal Conduction Heating (TCH) Heats subsurface via conduction from heating elements. georemco.comCan achieve high removal efficiencies. georemco.comCan be energy-intensive.
Surfactant/Cosolvent Flushing Increases solubility and mobility of PCE for extraction. ca.govumich.eduCan achieve high mass recovery. nih.govPotential for downward migration of DNAPL. nih.gov
Enhanced Bioremediation Stimulates microbial degradation at the DNAPL source. serdp-estcp.milCan lead to complete dechlorination to non-toxic products. serdp-estcp.milMay require long treatment times.

Hybrid and Integrated Remediation Approaches

To address the complexities of tetrachloroethylene contamination, remediation strategies often integrate multiple technologies to leverage their individual strengths and create a more effective and efficient cleanup process. regenesis.com

Combined Physicochemical and Biological Treatments

Combining physicochemical methods with biological treatments is a common and effective approach for PCE remediation. researchgate.net

Chemical Oxidation followed by Bioremediation: In-situ chemical oxidation (ISCO) can be used as a pre-treatment to quickly reduce high concentrations of PCE in a source zone. nih.gov However, the oxidants can be detrimental to the native microbial populations required for subsequent bioremediation. nih.gov Studies have shown that after an initial inhibition period following ISCO with potassium permanganate, reductive dechlorination activity can rebound, sometimes requiring several pore volumes of groundwater to flush the system. nih.gov The combination of Fenton reactions (a type of chemical oxidation) and aerobic microbial activity has also been studied, demonstrating that aerobic metabolism can coexist with chemical oxidation under certain conditions. acs.org

Anaerobic/Aerobic Bioremediation: As discussed in the context of PRBs, a sequential anaerobic and aerobic biological process is highly effective for complete PCE degradation. nih.govresearchgate.net The anaerobic stage breaks down PCE to its daughter products, and the aerobic stage mineralizes these intermediates. nih.govresearchgate.net

A field-scale project in Finland employed an integrated strategy using enhanced reductive dechlorination (ERD) with 3-D Microemulsion and bioaugmentation in the source area, coupled with an in-situ sorption and enhanced biodegradation barrier in the downgradient plume. regenesis.com

Synergistic Remediation System Design

Synergistic remediation goes beyond simple integration by designing systems where different treatment processes enhance each other's performance.

Zerovalent Iron (ZVI) and Bioremediation: The use of ZVI in combination with bioaugmentation has shown synergistic effects. acs.org Low concentrations of ZVI can accelerate the production of ethene (a non-toxic end product) and minimize the accumulation of undesirable intermediates like vinyl chloride during the microbial reductive dechlorination of TCE (a daughter product of PCE). acs.org

Sulfate-Amendment for Co-contamination: In sites with co-contamination of chlorinated ethenes and heavy metals, a sulfate-amendment strategy can promote synergistic remediation. nih.gov Sulfate-reducing bacteria can precipitate heavy metals as metal sulfides, while also supporting the activity of organohalide-respiring bacteria responsible for dechlorination. nih.gov

Sustainable Remediation Frameworks

Sustainable remediation is a holistic approach that aims to minimize the environmental, social, and economic impacts of the cleanup activities themselves. acs.orgresearchgate.net It involves considering the entire life cycle of the remediation project, from material and energy consumption to waste generation and community impact. acs.org

Life Cycle Assessment (LCA):

LCA is a key tool used in sustainable remediation to evaluate the potential environmental impacts of different remediation technologies. mdpi.comacs.org An LCA considers everything from the production of remedial amendments (e.g., oxidants, carbon sources) and the energy required for on-site equipment to the transportation of materials and waste disposal. ipt.br By quantifying the environmental footprint, LCA helps in selecting the most sustainable remediation option. mdpi.com For example, an LCA of a chemical oxidation project might reveal significant impacts related to soil acidification from the addition of oxidizing agents. ipt.br

The goal of a sustainable remediation framework is to balance the primary objective of risk reduction with the secondary impacts of the remedy, ensuring a net benefit to the environment and society. researchgate.netfao.org This involves:

Optimizing resource use: For example, using recycled materials in PRBs or designing energy-efficient thermal remediation systems. rsc.org

Minimizing emissions and waste: Capturing and treating off-gases from thermal systems and reducing the generation of secondary waste streams. georemco.com

Considering social and economic factors: Engaging with the local community and evaluating the long-term economic viability of the chosen strategy. fao.org

Frameworks developed by organizations like the Sustainable Remediation Forum (SURF) provide guidance for practitioners to systematically incorporate sustainability principles throughout the lifecycle of a remediation project. acs.org

Ecological Impact Assessments in Aquatic Systems

Ecotoxicity Studies on Aquatic Biota

Effects on Aquatic Organisms Across Trophic Levels (e.g., Fish, Invertebrates, Algae)

Fish: Acute toxicity studies on freshwater fish have shown a range of lethal concentrations (LC50), which is the concentration that is lethal to 50% of the test organisms over a specified period. For instance, the 96-hour LC50 for rainbow trout has been reported to be as low as 4.3 to 21.4 mg/L, indicating it is one of the more sensitive species. epa.gov For the fathead minnow, 96-hour LC50 values have been observed to be between 13.4 and 23.8 mg/L. canada.ca Sublethal effects in fathead minnows, such as loss of schooling behavior and equilibrium, have been noted at concentrations of 8.45 mg/L. canada.ca The lowest acute toxicity value for a marine fish species, the dab, was a 96-hour LC50 of 5 mg/L. canada.caeurochlor.org Chronic toxicity studies, which examine the effects of longer-term exposure, have reported a chronic value of 0.84 mg/L for the fathead minnow. epa.gov Limited studies also suggest that tetrachloroethylene (B127269) may affect fish reproduction and development. health.state.mn.us

Invertebrates: Aquatic invertebrates exhibit varying sensitivity to tetrachloroethylene. For the freshwater invertebrate Daphnia magna (water flea), 48-hour LC50 values have been reported to be between 9.1 and 18.1 mg/L, with immobilization (EC50) occurring at concentrations of 7.5 to 8.5 mg/L. canada.caccme.ca Chronic studies on Daphnia magna have shown that exposure to concentrations as low as 1.11 mg/L can lead to reduced growth and reproduction. ccme.ca The midge larvae appear to be less sensitive, with a 48-hour LC50 of 30.8 mg/L. ccme.ca Some invertebrates, depending on their life stage, can be highly sensitive to the chemical. industrialchemicals.gov.au For marine invertebrates, a chronic value for the mysid shrimp was found to be 0.450 mg/L, which is the lowest reported effect level for these organisms. epa.gov

Algae: Data on the toxicity of tetrachloroethylene to algae indicate that they are generally more resistant than fish and invertebrates. epa.gov For example, the freshwater alga Selenastrum capricornutum showed no observed effects at concentrations as high as 816,000 µg/L. epa.gov However, other studies have reported that tetrachloroethylene can be lethal to certain algae species like Spirogyra sp. and Anabaena flos-aquae. ccme.ca

Interactive Data Table: Acute Toxicity of Tetrachloroethylene to Aquatic Organisms

SpeciesTrophic LevelEndpointConcentration (mg/L)Exposure DurationReference
Rainbow Trout (Oncorhynchus mykiss)FishLC504.3 - 21.496 hours epa.gov
Fathead Minnow (Pimephales promelas)FishLC5013.4 - 23.896 hours canada.ca
Dab (Limanda limanda)FishLC50596 hours canada.caeurochlor.org
Daphnia magna (Water Flea)InvertebrateLC509.1 - 18.148 hours canada.caccme.ca
Daphnia magna (Water Flea)InvertebrateEC507.5 - 8.548 hours canada.caccme.ca
Midge Larvae (Tanytarsus dissimilis)InvertebrateLC5030.848 hours ccme.ca
Selenastrum capricornutumAlgaeNOEC816- epa.gov

Impacts on Aquatic Ecosystem Functionality

The presence of tetrachloroethylene in aquatic ecosystems can have broader impacts beyond direct toxicity to individual organisms. Contamination can lead to a decline in water quality. nih.gov While tetrachloroethylene has a relatively short residence time in surface water due to rapid volatilization, it can persist in groundwater for extended periods. cdc.govwho.int The contamination of groundwater can, in turn, affect surface water bodies that are replenished by these sources. canada.ca

Bioconcentration and Biomagnification Potential in Aquatic Food Webs

Bioconcentration: Bioconcentration refers to the process by which a chemical is absorbed by an aquatic organism from the surrounding water. regulations.gov The bioconcentration factor (BCF) is a measure of this accumulation. For tetrachloroethylene, experimentally measured BCFs in fish have been found to be relatively low, generally ranging from 10 to 100. cdc.gov For example, a BCF of 49 was reported for bluegill sunfish, and a BCF of 61.5 was reported for fathead minnows. eurochlor.org These low BCF values suggest that tetrachloroethylene has a low potential to bioconcentrate in aquatic organisms. cdc.gov This is consistent with its physical and chemical properties, including a log octanol/water partition coefficient (log Kow) in the range of 2.53 to 3.40. eurochlor.orgccme.ca

Development of Predicted No-Effect Concentrations (PNECs) for Aquatic Environments

A Predicted No-Effect Concentration (PNEC) is the concentration of a chemical below which adverse effects in the ecosystem are not expected to occur. chemsafetypro.com The derivation of a PNEC is a key step in environmental risk assessment. It is typically calculated by dividing a toxicity value (like an LC50 or a No-Observed-Effect Concentration, NOEC) by an assessment factor (AF). chemsafetypro.com The assessment factor accounts for uncertainties, such as the extrapolation from laboratory data to real-world ecosystems and differences in sensitivity between species. chemsafetypro.com

For tetrachloroethylene, a final PNEC value of 51 µg/L for the aquatic environment has been derived in European risk assessments. eurochlor.org This value was determined by evaluating a comprehensive dataset of acute and chronic toxicity studies for fish, invertebrates, and algae, and applying appropriate assessment factors. eurochlor.org The process considers data from three trophic levels: primary producers (algae), primary consumers (invertebrates), and secondary consumers (fish). eurochlor.org

Environmental Risk Assessment Methodologies for Aquatic Exposure

Environmental risk assessment for aquatic exposure to chemicals like tetrachloroethylene involves a systematic process of comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). chlorinated-solvents.eu

The Predicted Environmental Concentration (PEC) is the estimated concentration of a substance in the environment. For tetrachloroethylene in surface waters, monitoring data from rivers and estuaries are used to calculate PEC values. eurochlor.org For example, monitoring data from the early 1990s indicated a typical PEC of 0.2 µg/L and a worst-case PEC of 2.5 µg/L in European surface waters. eurochlor.org

The risk characterization is performed by calculating the ratio of the PEC to the PNEC (PEC/PNEC). chlorinated-solvents.eu If this ratio is less than 1, the risk is generally considered to be acceptable. chemsafetypro.com In the case of tetrachloroethylene, the calculated PEC/PNEC ratios using the aforementioned values were well below 1, suggesting a significant safety margin for the aquatic environment. eurochlor.org

These risk assessment methodologies, such as those laid out in the EU Existing Substances Regulation, provide a framework for systematically evaluating the potential risks of chemicals to the environment. eurochlor.org This includes the collection and evaluation of data on both the effects of the chemical and its environmental concentrations. chlorinated-solvents.eu


Regulatory Science and Environmental Policy Implications

Evolution of Regulatory Frameworks and Emission Control Strategies

The regulatory landscape for tetrachloroethylene (B127269) in water has evolved significantly over the past several decades, driven by an increasing understanding of its potential health risks and advancements in analytical and treatment technologies. In the United States, the passage of the Safe Drinking Water Act (SDWA) in 1974 marked a pivotal moment, granting the EPA the authority to set national standards for contaminants in public drinking water supplies. apecwater.comuswatersystems.com

Initially, drinking water standards were largely based on recommendations from the U.S. Public Health Service. olympianwatertesting.com The 1986 amendments to the SDWA accelerated the process of setting standards for a wide range of chemical contaminants, including tetrachloroethylene. olympianwatertesting.com The regulation for tetrachloroethylene became effective in 1992, establishing the current MCL of 5 ppb. apecwater.comuswatersystems.com The SDWA also mandates periodic reviews of these standards to ensure they reflect the latest scientific findings. uswatersystems.com For instance, the EPA's second Six Year Review identified tetrachloroethylene for potential revision based on improvements in analytical feasibility. acs.org

The World Health Organization's guidance on tetrachloroethylene has also evolved. The first edition of the Guidelines for Drinking-water Quality in 1984 recommended a tentative guideline value of 0.01 mg/L. This was updated in 1993 to a health-based guideline value of 0.04 mg/L and subsequently amended in 2022 to 0.1 mg/L based on newer human and animal data and advanced modeling techniques. who.int

Emission control strategies have primarily focused on reducing industrial discharges and improper disposal, which are major sources of tetrachloroethylene contamination in water. oregon.govehs.state.ma.us The chemical's widespread use in dry cleaning and metal degreasing has led to significant releases into the environment. pca.state.mn.us Regulatory efforts have aimed to control these sources through measures such as:

Industrial Discharge Limits: The Clean Water Act provides the EPA with the authority to implement pollution control programs, including setting wastewater standards for industries.

Hazardous Waste Regulations: The Resource Conservation and Recovery Act (RCRA) governs the management of hazardous wastes, including those containing tetrachloroethylene, from "cradle to grave."

Superfund Site Remediation: Tetrachloroethylene is a common contaminant at Superfund sites, and significant resources are directed towards the cleanup of contaminated soil and groundwater at these locations. ehs.state.ma.us

Phasing out Use: Some jurisdictions have taken steps to ban or phase out the use of tetrachloroethylene in certain applications, such as dry cleaning, to prevent further environmental contamination. pca.state.mn.us

Treatment technologies play a crucial role in meeting regulatory standards for tetrachloroethylene in drinking water. Conventional water treatment methods are not effective at removing volatile organic compounds like tetrachloroethylene. who.int The EPA has approved methods such as granular activated carbon adsorption and packed tower aeration for its removal. apecwater.com

The following interactive data table highlights key milestones in the regulatory history of tetrachloroethylene in water.

Risk Assessment Methodologies in Environmental Management

Environmental risk assessment for tetrachloroethylene in water is a systematic process used to estimate the nature and probability of adverse health effects in humans who may be exposed to this chemical. This process is a cornerstone of environmental management and provides the scientific basis for regulatory decisions. The risk assessment of tetrachloroethylene typically involves four key steps:

Future Research Trajectories and Emerging Challenges

Refinement of Predictive Models for Environmental Fate and Transport

Predictive models are crucial for understanding the movement and longevity of tetrachloroethylene (B127269) in aquatic environments. While existing models like the EPA's BIOCHLOR have been instrumental, there is a recognized need for their refinement to more accurately predict contaminant plume transport and fate.

Current research is moving towards the development of more sophisticated, multi-dimensional solute-transport models. These include two-dimensional and three-dimensional finite-difference models that simulate PCE concentrations in complex geological formations like glacial-drift aquifers. Such models are essential for evaluating the effectiveness of remedial activities and designing future strategies. Another area of advancement involves the use of validated leaching and transport models to estimate contaminant exposure levels from sources like older drinking-water pipes (B44673).

Future refinements are expected to incorporate artificial intelligence (AI) and machine learning (ML) to better handle the vast datasets from contaminated sites and improve process-based understanding. There is also a push to develop high-resolution contaminant fate models for larger systems, such as global river networks, to provide more accurate screening-level assessments. However, significant challenges remain, including the need for better methods to estimate partition coefficients for various chemicals and to inject more ecological realism into exposure predictions to account for diverse ecosystem structures.

Development of Novel and Sustainable Remediation Technologies

Traditional remediation methods for tetrachloroethylene, such as pump-and-treat systems, are often costly and energy-intensive. Consequently, a major research focus is on the development of novel and sustainable in situ (in-place) treatment technologies.

One promising avenue is the use of advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals to break down PCE into less harmful compounds. Technologies combining ozone with hydrogen peroxide have been shown to effectively accelerate the oxidation of PCE.

Another area of intense research involves the use of zero-valent iron (ZVI), particularly in the form of permeable reactive barriers (PRBs) or as nanoscale particles (nZVI). ZVI can effectively degrade chlorinated solvents through reductive dechlorination. Recent pilot programs have demonstrated that injecting ZVI along with emulsified vegetable oil (as a carbon source) and dechlorinating bacteria can reduce PCE concentrations by over 98%.

Further innovations aim to enhance these processes. Electrochemically assisted microbial dechlorination, for example, uses a bio-electrochemical system to stimulate indigenous microbes to completely reduce PCE to ethene. This approach could serve as a cost-effective in situ remediation practice by avoiding the need to introduce non-native bacteria.

Mechanistic Understanding of Complex Degradation Pathways and By-product Formation

A thorough understanding of how tetrachloroethylene degrades in the environment is fundamental to developing effective remediation strategies. Under anaerobic (oxygen-free) conditions, PCE undergoes a process of reductive dechlorination. This sequential process involves the removal of chlorine atoms, transforming PCE into a series of daughter products.

The typical degradation pathway is as follows: Tetrachloroethylene (PCE) → Trichloroethylene (B50587) (TCE) → cis-1,2-Dichloroethylene (cis-DCE) → Vinyl Chloride (VC) → Ethene

The complete degradation to the non-toxic end-product, ethene, is the desired outcome. However, the process can sometimes stall, leading to the accumulation of more toxic daughter products like vinyl chloride. Understanding the factors that control these pathways, such as the specific microbial communities present and the geochemical conditions, is a critical area of research.

Scientists also investigate other degradation mechanisms. For instance, under thermal remediation conditions, PCE can break down into water-soluble products like chloride and haloacetic acids. Furthermore, metabolic studies using in vitro liver models are exploring how organisms process PCE, identifying metabolites formed through pathways like glutathione (B108866) (GSH) conjugation.

Research into Low-Concentration Contaminant Treatment Solutions

While high-concentration source zones are a major concern, the widespread presence of low concentrations of tetrachloroethylene in drinking water and large, dilute groundwater plumes presents a different set of challenges. The U.S. Environmental Protection Agency (EPA) has set the Maximum Contaminant Level (MCL) for PCE in drinking water at 5 parts per billion (ppb).

For treating these low concentrations, conventional technologies like granular activated carbon (GAC) filtration and packed tower aeration are considered effective and are approved by the EPA. Research continues to optimize these methods. For example, studies analyzing adsorption isotherm models help to better understand the mechanisms of PCE binding to activated carbon, which can lead to more efficient filter design.

Advanced Oxidation Processes (AOPs), such as those using UV light with hydrogen peroxide (UV/H2O2) or ozone, are also being investigated for their efficacy in removing trace amounts of PCE. Additionally, for managing large, dilute plumes, monitored natural attenuation (MNA) is a strategy that relies on natural processes to reduce contaminant levels over time. Augmenting MNA with techniques to enhance biological or chemical degradation is an active area of research to make this a more reliable and timely solution.

Table 1: Approved and Investigated Technologies for Low-Concentration PCE Treatment

Technology Mechanism Status
Granular Activated Carbon (GAC) Adsorption Approved and widely used
Packed Tower Aeration Air Stripping (volatilization) Approved and widely used
Advanced Oxidation Processes (AOPs) Chemical Oxidation Investigated and effective
Monitored Natural Attenuation (MNA) Biodegradation, Dispersion, etc. Investigated for large plumes

Climate Change Impacts on Contaminant Fate and Transport in Aquatic Environments

Climate change is an emerging challenge that is predicted to significantly impact the behavior of subsurface contaminants like tetrachloroethylene. Key climate-related factors include rising groundwater temperatures and changes in precipitation patterns, which can alter hydrological conditions.

Research has shown that temperature has a direct effect on PCE degradation rates. Studies using zero-valent iron (ZVI) for remediation found that increasing the temperature from 10°C to 70°C significantly accelerated the degradation of PCE, decreasing its half-life from 24-25 hours to less than an hour. Similarly, microbial dechlorination activity is also temperature-dependent, with optimal rates for some key bacteria occurring between 25–35°C. As global temperatures rise, these degradation processes may speed up in some aquifers. However, higher temperatures can also lead to undesirable side effects, such as increased production of hydrogen gas from ZVI corrosion, which could potentially clog the reactive barrier.

Changes in precipitation can also affect contaminant transport. Increased frequency and intensity of rainfall events can alter groundwater recharge rates and flow paths, potentially mobilizing PCE plumes or changing the geochemical conditions that favor natural attenuation. The EPA recognizes these challenges and advises that future climate data should be incorporated into the conceptual site models used for managing contaminated groundwater sites to ensure long-term remedy effectiveness.

Table 2: Effect of Temperature on PCE Degradation Half-Life with Zero-Valent Iron (ZVI)

ZVI Type Temperature PCE Half-Life (hours)
Peerless Cast Iron (PL) 10 °C 25 ± 2
Peerless Cast Iron (PL) 70 °C 0.9 ± 0.1
Gotthart–Maier Cast Iron (GM) 10 °C 24 ± 3
Gotthart–Maier Cast Iron (GM) 70 °C 0.7 ± 0.1
ISPAT Sponge Iron (IS) 10 °C 2.5 ± 0.01
ISPAT Sponge Iron (IS) 70 °C 0.3 ± 0.005

Data sourced from studies on PCE degradation in deionized water.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting tetrachloroethylene (PCE) in surface and drinking water?

  • Methodological Answer :

  • Use gas chromatography-mass spectrometry (GC/MS) for high sensitivity and specificity in quantifying PCE at trace levels (sub-ppb).
  • Leverage the U.S. EPA’s Water Quality Portal (WQP) for standardized data retrieval, filtering by parameters such as "Tetrachloroethene" and date ranges (e.g., 2008–2017) to ensure temporal relevance .
  • Validate results with inter-laboratory comparisons and quality control protocols (e.g., spiked samples, blanks) to minimize false positives/negatives .

Q. What are the primary sources of PCE contamination in groundwater, and how can they be systematically assessed?

  • Methodological Answer :

  • Common sources include industrial discharges, improper waste disposal, and leaching from dry-cleaning facilities.
  • Conduct hydrogeological surveys to map contamination plumes, integrating data on aquifer permeability, hydraulic gradients, and historical land use .
  • Use geospatial tools (e.g., GIS) to correlate PCE concentrations with proximity to known pollution sources, such as landfills or industrial zones .

Advanced Research Questions

Q. How can experimental designs be optimized to study PCE dissolution kinetics in heterogeneous porous media?

  • Methodological Answer :

  • Employ column experiments with fractional wettability media to simulate real-world aquifer conditions. Monitor dissolution rates using synchrotron X-ray tomography for high-resolution imaging of residual PCE distribution .
  • Parameterize mass transfer coefficients using Bradford et al.’s (2001) model, which accounts for interfacial area and wettability effects .
  • Validate results against field data from contaminated sites to assess scalability .

Q. How can contradictions in epidemiological and toxicological data on PCE carcinogenicity be resolved?

  • Methodological Answer :

  • Apply a weight-of-evidence framework: Combine mechanistic studies (e.g., DNA adduct formation) with epidemiological meta-analyses to address inconsistencies in tumor-site concordance .
  • Use Bayesian statistical models to quantify uncertainties in dose-response relationships, particularly for low-dose exposures common in environmental settings .
  • Re-evaluate historical NTP bioassay data with life-table analyses to distinguish background tumor rates from PCE-specific effects .

Q. What advanced modeling approaches are suitable for predicting long-term PCE persistence in fractured aquifers?

  • Methodological Answer :

  • Develop coupled hydrogeochemical models integrating:
  • Advection-dispersion equations for solute transport.
  • Monod kinetics for microbial degradation (if bioaugmentation is studied).
  • Calibrate models with long-term monitoring data (>10 years) from sites with documented PCE persistence .
  • Incorporate climate change scenarios (e.g., increased precipitation) to assess impacts on groundwater flow and contaminant dilution .

Q. How can physiologically based pharmacokinetic (PBPK) models improve risk assessments for PCE exposure via contaminated groundwater?

  • Methodological Answer :

  • Parameterize PBPK models with human biomonitoring data (e.g., blood/urine PCE levels) to estimate internal doses from bathing, showering, or drinking water .
  • Include population-specific variables (e.g., age, metabolic polymorphisms) to address inter-individual variability in susceptibility .
  • Cross-validate model predictions with epidemiological studies on bladder cancer and non-Hodgkin lymphoma in exposed cohorts .

Methodological Integration and Interdisciplinary Approaches

Q. What interdisciplinary frameworks are effective for linking PCE hydrogeology to public health outcomes?

  • Methodological Answer :

  • Establish collaborations between hydrologists, toxicologists, and epidemiologists to:
  • Map contamination plumes with real-time sensors.
  • Pair groundwater data with health registries to identify exposure-disease correlations .
  • Use systems biology tools (e.g., multi-omics) to identify biomarkers of early biological effects in exposed populations .

Q. How can advanced statistical methods enhance the interpretation of conflicting PCE toxicity data?

  • Methodological Answer :

  • Apply machine learning algorithms (e.g., random forests) to identify confounding variables (e.g., co-occurring contaminants like TCE) in large datasets .
  • Use meta-regression to harmonize disparate study designs (e.g., varying exposure metrics, sample sizes) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.